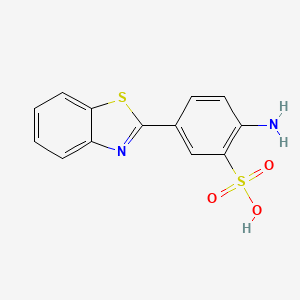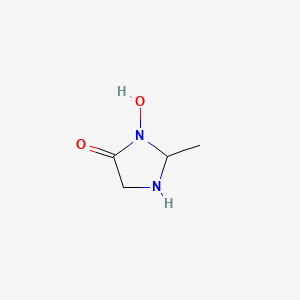
3-Hydroxy-2-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a hydroxyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and other fields. The presence of the hydroxyl group and the methyl group on the imidazolidinone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,2-diaminoethanol with carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylimidazolidin-4-one.
Reduction: The compound can be reduced to form 2-methylimidazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-Methylimidazolidin-4-one
Reduction: 2-Methylimidazolidine
Substitution: Various substituted imidazolidinones, depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hydroxy-2-methylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyl group and the imidazolidinone ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazolidin-4-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyimidazolidin-4-one: Lacks the methyl group, which affects its steric and electronic properties.
2-Methylimidazolidine: The fully reduced form, with different chemical and physical properties.
Uniqueness
3-Hydroxy-2-methylimidazolidin-4-one is unique due to the presence of both the hydroxyl and methyl groups on the imidazolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
27230-61-1 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
3-hydroxy-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3 |
Clé InChI |
KLVPTGDBRLOERX-UHFFFAOYSA-N |
SMILES canonique |
CC1NCC(=O)N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


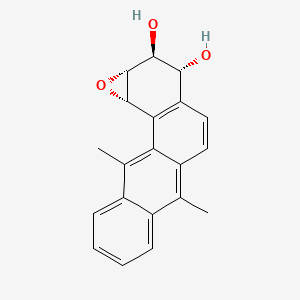
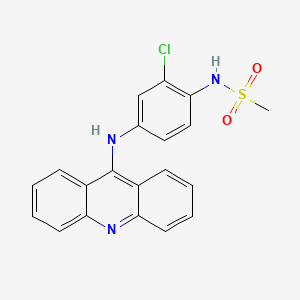

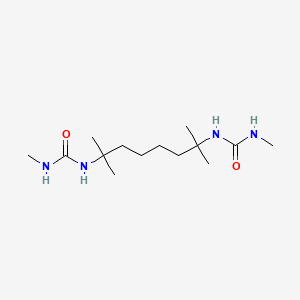
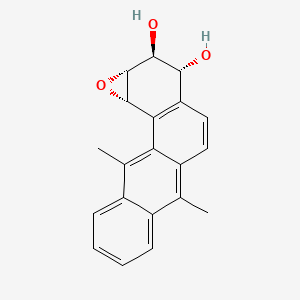
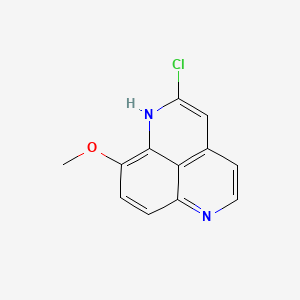

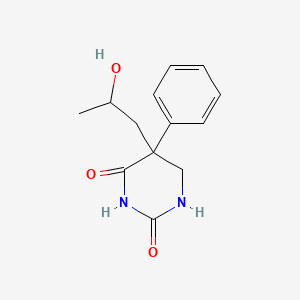
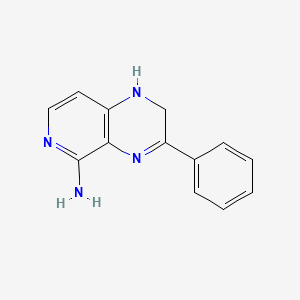


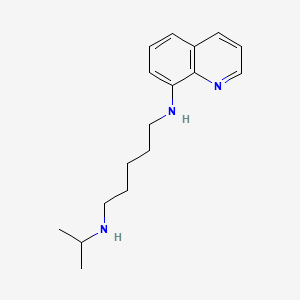
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
